1-(2-Phenylhydrazono)propan-2-one
Description
1-(2-Phenylhydrazono)propan-2-one is a hydrazone derivative synthesized via the condensation of phenyl hydrazine with ketones. Its structure features a propan-2-one backbone linked to a phenylhydrazone group, forming a planar, conjugated system that enhances stability and reactivity . This compound serves as a precursor for synthesizing heterocyclic compounds, such as pyrazoles and indoloquinoxaline derivatives, with applications in medicinal chemistry and materials science . Studies highlight its role as a corrosion inhibitor for mild steel in acidic environments, where its adsorption on metal surfaces mitigates electrochemical degradation .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI Key |
PWELTGGNVDVIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylhydrazono)propan-2-one can be synthesized through the reaction of phenylhydrazine with acetylacetone. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylhydrazono)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2-Phenylhydrazono)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylhydrazono)propan-2-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituents on the phenyl ring significantly influence the compound’s properties:
- 1-(p-Tolylhydrazono)-propan-2-one (PTHP): Incorporates a methyl group at the para position, enhancing electron density on the phenyl ring. This modification improves solubility in non-polar solvents but reduces corrosion inhibition efficiency compared to nitro-substituted analogs .
- 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one: The nitro group (–NO₂) is strongly electron-withdrawing, increasing adsorption affinity on metal surfaces. This compound exhibits 92.8–94.6% inhibition efficiency in 1 M HCl, outperforming chloro- and bromo-substituted derivatives .
- 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one: Bromine’s moderate electron-withdrawing effect yields 90.4–93.2% inhibition efficiency, slightly lower than nitro derivatives .
- 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one: Chlorine substitution results in 88.3–91.3% inhibition efficiency, attributed to weaker electron withdrawal compared to nitro and bromo groups .
Crystallographic and Stability Comparisons
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: The methoxy group (–OCH₃) induces planarity in the aryl-N–N=C–O moiety, stabilizing the molecule via N–H⋯O hydrogen bonding. This enhances thermal stability compared to non-substituted analogs .
- 1-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-(2-phenylhydrazono)propan-2-one: The indoloquinoxaline moiety increases molecular rigidity, favoring applications in optoelectronics and pharmaceuticals .
Data Tables
Table 1: Corrosion Inhibition Efficiencies of Substituted Hydrazones in 1 M HCl
Table 2: Structural and Physical Properties
Key Research Findings
- Corrosion Inhibition: Electron-withdrawing substituents (e.g., –NO₂) enhance inhibition efficiency by strengthening adsorption via lone-pair interactions with metal surfaces .
- Structural Stability: Methoxy and indoloquinoxaline groups improve thermal and chemical stability through conjugation and intermolecular hydrogen bonding .
- Synthetic Versatility : Hydrazone derivatives serve as intermediates for synthesizing bioactive heterocycles, demonstrating broad utility in organic chemistry .
Q & A
Q. What are the common synthetic routes for 1-(2-Phenylhydrazono)propan-2-one, and what key reaction parameters influence yield and purity?
The synthesis typically involves condensation of phenylhydrazine with propan-2-one (acetone) under acidic or neutral conditions. Key parameters include:
- Catalysts : Use of acetic acid or HCl to facilitate hydrazone formation .
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at reflux (60–80°C) to optimize kinetics without degrading sensitive functional groups .
Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : H NMR reveals the hydrazone proton (NH) at δ 8–10 ppm and the acetone methyl groups at δ 2.1–2.3 ppm. C NMR confirms the ketone carbonyl (C=O) at ~200 ppm .
- IR : Strong absorption bands at ~1600–1650 cm (C=O stretch) and 3200–3400 cm (N-H stretch) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 176 for CHNO) validate the molecular formula .
Q. What are the primary challenges in handling and storing this compound to maintain stability?
- Moisture sensitivity : Store under anhydrous conditions (e.g., desiccator) to prevent hydrolysis of the hydrazone group .
- Temperature : Avoid prolonged exposure to temperatures >40°C to prevent decomposition .
- Light sensitivity : Store in amber vials to minimize photodegradation .
Q. What role does this compound serve as an intermediate in organic synthesis?
It acts as a precursor for:
- Pharmaceuticals : Functionalization of the hydrazone group enables synthesis of heterocycles (e.g., pyrazoles) with bioactive properties .
- Coordination complexes : The hydrazone moiety binds transition metals (e.g., Cu, Fe) for catalytic or material science applications .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring affect the reactivity or bioactivity of derivatives?
- Halogenation : Introducing electron-withdrawing groups (e.g., Br, Cl) at the para position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bioactivity : Bromine at the meta position increases hydrophobic interactions with enzyme active sites, improving inhibitory potency . Comparative studies show para-substituted derivatives exhibit higher antimicrobial activity than ortho analogs .
Q. What computational methods are suitable for predicting electronic properties and corrosion inhibition potential?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/accepting capacity. For example, lower bandgap energies correlate with higher corrosion inhibition efficiency .
- Molecular docking : Simulate interactions with metal surfaces (e.g., iron) to identify binding sites and adsorption energies .
Q. How can researchers resolve contradictions between experimental bioactivity data and computational predictions?
- Parameter refinement : Adjust force fields in docking simulations to account for solvation effects or protonation states .
- Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with computational ΔG values .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Bromophenylimino) derivatives) to identify trends .
Q. What mechanistic insights explain the interaction of this compound with biological targets?
- Enzyme inhibition : The hydrazone group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, disrupting catalytic activity .
- Receptor modulation : Hydrophobic substituents (e.g., trifluoromethyl) enhance binding to allosteric pockets via van der Waals interactions, as observed in serotonin receptor studies .
Methodological Notes
- Synthetic optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, stoichiometry) and maximize yield .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
